molecular formula C11H17NO4S2 B14711166 S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate CAS No. 21224-68-0

S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate

Cat. No.: B14711166
CAS No.: 21224-68-0
M. Wt: 291.4 g/mol
InChI Key: GNNDJXZJUQHATP-UHFFFAOYSA-N
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Description

S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C11H17NO3S3 It is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further linked to a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate typically involves the reaction of 3-phenoxypropylamine with ethylene sulfide, followed by the introduction of a thiosulfate group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH). The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol derivatives.

    Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions include sulfonate derivatives, sulfide derivatives, and various substituted aminoethyl compounds. These products have diverse applications in different fields.

Scientific Research Applications

S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The phenoxypropyl group may interact with biological membranes, affecting their properties and functions. The aminoethyl chain can form hydrogen bonds and electrostatic interactions with various biomolecules, modulating their activities.

Comparison with Similar Compounds

Similar Compounds

    S-2-((3-Phenylpropyl)amino)ethyl thiosulfate: Similar structure but with a phenyl group instead of a phenoxy group.

    S-2-((3-Methoxypropyl)amino)ethyl thiosulfate: Similar structure but with a methoxy group instead of a phenoxy group.

    S-2-((3-Chloropropyl)amino)ethyl thiosulfate: Similar structure but with a chloro group instead of a phenoxy group.

Uniqueness

S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

21224-68-0

Molecular Formula

C11H17NO4S2

Molecular Weight

291.4 g/mol

IUPAC Name

3-(2-sulfosulfanylethylamino)propoxybenzene

InChI

InChI=1S/C11H17NO4S2/c13-18(14,15)17-10-8-12-7-4-9-16-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,13,14,15)

InChI Key

GNNDJXZJUQHATP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCNCCSS(=O)(=O)O

Origin of Product

United States

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